molecular formula C10H20O B1352341 2-Decen-1-ol CAS No. 22104-80-9

2-Decen-1-ol

Cat. No.: B1352341
CAS No.: 22104-80-9
M. Wt: 156.26 g/mol
InChI Key: QOPYYRPCXHTOQZ-UHFFFAOYSA-N
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Description

2-Decenol is a natural product found in Houttuynia cordata with data available.

Biological Activity

2-Decen-1-ol is a long-chain unsaturated alcohol that has garnered attention due to its diverse biological activities. This compound, found in various natural sources, exhibits significant potential in fields such as antimicrobial research, flavor enhancement, and even anticancer studies. The following sections will delve into the biological activities of this compound, supported by relevant data tables and case studies.

This compound is characterized by its chemical formula C10H20OC_{10}H_{20}O and is primarily derived from the essential oils of various plants. It is often identified in the volatile organic compounds (VOCs) of certain food products, such as rice and herbs. The presence of this compound can influence both flavor profiles and health benefits associated with these foods.

Antimicrobial Activity

Research Findings:
Numerous studies have evaluated the antimicrobial properties of this compound. For instance, a study examining the essential oils of Morus nigra and Ocimum basilicum identified this compound as one of the active compounds with notable cytotoxic effects against various cancer cell lines. The cytotoxicity was quantified using the MTT assay, revealing promising IC50 values (concentration required to inhibit cell growth by 50%) for different cancer types:

Cell LineIC50 (μg/mL)
MDA-MB-23111.31
MCF-715.45
HepG218.90
Huh-726.33
LoVo30.17
HCT11636.76

These results indicate that this compound could be a candidate for developing new anticancer therapies .

Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity. A study focused on the antifungal efficacy of essential oils reported that compounds similar to this compound inhibited the growth of Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values indicated effective concentrations for inhibiting fungal growth:

CompoundMIC (μg/mL)
2-Decenal31.25
Other CompoundsVaries

This suggests that this compound may play a crucial role in formulations aimed at combating fungal infections .

Flavor Enhancement

Another area where this compound is relevant is in food science, particularly regarding flavor enhancement. Studies have indicated that this compound can positively influence sensory attributes in food products, making it valuable in culinary applications:

CompoundFlavor Profile Impact
2-DecenalEnhances aroma
Other AlcoholsVaries

The positive correlation between certain flavor compounds and microbial activity suggests that utilizing this compound can improve both taste and safety in food products .

Case Studies

Case Study: Anticancer Potential
A notable case study involving the combination extract of Morus nigra and Ocimum basilicum highlighted the role of this compound in enhancing anticancer activity through its cytotoxic effects on various cancer cell lines. The study emphasized the need for further research into the mechanisms behind this activity.

Case Study: Antifungal Efficacy
In another investigation, researchers explored the antifungal properties of essential oils containing this compound against biofilms formed by Streptococcus mutans. The results demonstrated significant inhibition of biofilm formation, indicating potential applications in dental health products .

Properties

CAS No.

22104-80-9

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

dec-2-en-1-ol

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3

InChI Key

QOPYYRPCXHTOQZ-UHFFFAOYSA-N

SMILES

CCCCCCCC=CCO

Isomeric SMILES

CCCCCCC/C=C\CO

Canonical SMILES

CCCCCCCC=CCO

density

0.842-0.848

Key on ui other cas no.

22104-80-9

physical_description

Colourless liquid;  Fatty rosy aroma

solubility

Slightly soluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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